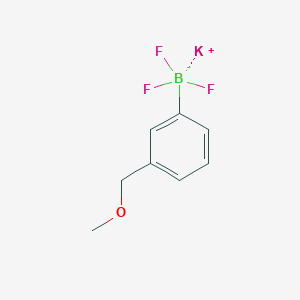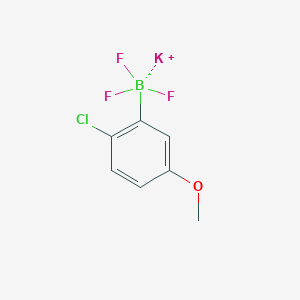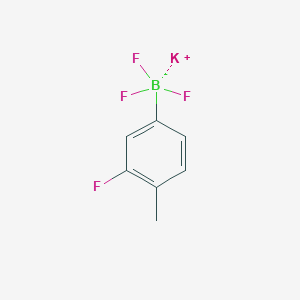
Potassium trifluoro(3-fluoro-4-methylphenyl)borate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Potassium trifluoro(3-fluoro-4-methylphenyl)borate is a member of the organotrifluoroborate family, which are known for their stability and versatility in various chemical reactions. These compounds are particularly valued in organic synthesis due to their ability to participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used in the formation of carbon-carbon bonds .
准备方法
The synthesis of potassium trifluoro(3-fluoro-4-methylphenyl)borate typically involves the reaction of the corresponding arylboronic acid with potassium hydrogen fluoride (KHF2). The reaction is carried out under mild conditions, often at room temperature, and results in the formation of the potassium trifluoroborate salt . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
化学反应分析
Potassium trifluoro(3-fluoro-4-methylphenyl)borate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is a key reagent in Suzuki-Miyaura coupling reactions, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and various solvents like tetrahydrofuran (THF) and water . The major products formed from these reactions are often biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
科学研究应用
Potassium trifluoro(3-fluoro-4-methylphenyl)borate has a wide range of applications in scientific research:
作用机制
The mechanism by which potassium trifluoro(3-fluoro-4-methylphenyl)borate exerts its effects is primarily through its participation in cross-coupling reactions. In the Suzuki-Miyaura coupling, the compound acts as a boron source, which undergoes transmetalation with a palladium catalyst. This process involves the transfer of the aryl group from the boron atom to the palladium center, followed by reductive elimination to form the desired biaryl product . The molecular targets and pathways involved in these reactions are well-studied and involve the formation of palladium-boron intermediates .
相似化合物的比较
Potassium trifluoro(3-fluoro-4-methylphenyl)borate is unique among organotrifluoroborates due to its specific substitution pattern on the aromatic ring. Similar compounds include:
Potassium trifluoro(4-methylphenyl)borate: Lacks the additional fluorine substituent, which can affect its reactivity and stability.
Potassium trifluoro(3-methylphenyl)borate: Similar structure but with a different substitution pattern, leading to variations in its chemical behavior.
Potassium trifluoro(4-fluorophenyl)borate: Another closely related compound with different electronic properties due to the absence of the methyl group.
The uniqueness of this compound lies in its specific combination of substituents, which can influence its reactivity and suitability for particular applications .
属性
IUPAC Name |
potassium;trifluoro-(3-fluoro-4-methylphenyl)boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF4.K/c1-5-2-3-6(4-7(5)9)8(10,11)12;/h2-4H,1H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMBMIILIPQTSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=C(C=C1)C)F)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF4K |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
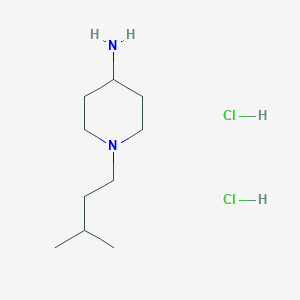
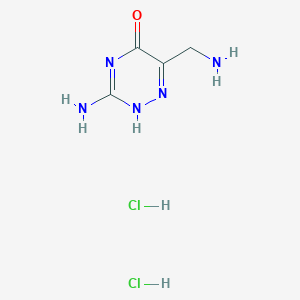
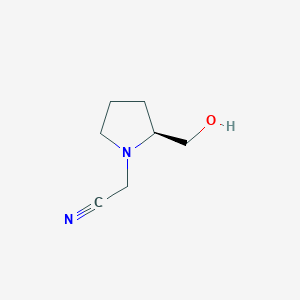
![2-{[(2S)-2-(Hydroxymethyl)pyrrolidin-1-yl]methyl}benzonitrile](/img/structure/B7892506.png)
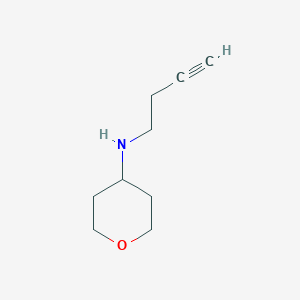

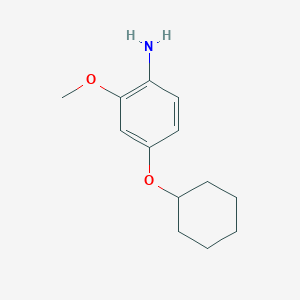
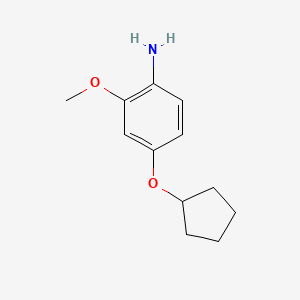
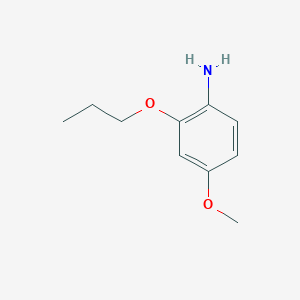
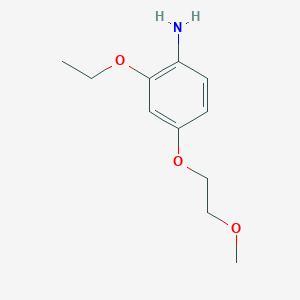
![potassium;trifluoro-[3-(trifluoromethyl)phenyl]boranuide](/img/structure/B7892571.png)
![Potassium trifluoro[4-fluoro-3-(trifluoromethyl)phenyl]boranuide](/img/structure/B7892572.png)
